molecular formula C16H15FO4 B5724993 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone

Cat. No. B5724993
M. Wt: 290.29 g/mol
InChI Key: UADAORZIWZIJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone, commonly known as EFPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. EFPE belongs to the class of diarylethyl ketones and is structurally similar to curcumin, a natural compound found in turmeric.

Mechanism of Action

The mechanism of action of EFPE is not fully understood, but it is believed to involve the modulation of various signaling pathways. EFPE has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. EFPE has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. EFPE has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
EFPE has been shown to have various biochemical and physiological effects. EFPE has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. EFPE has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, EFPE has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

EFPE has several advantages for lab experiments. EFPE is a stable compound that can be easily synthesized and purified. EFPE has also been shown to have low toxicity and is well-tolerated in animal studies. However, EFPE has some limitations for lab experiments. EFPE is relatively insoluble in water, which may limit its bioavailability in vivo. Furthermore, EFPE has not been extensively studied in humans, and its safety and efficacy in humans remain to be established.

Future Directions

EFPE has significant potential for further research. Future studies could focus on the development of EFPE derivatives with improved solubility and bioavailability. Furthermore, future studies could investigate the safety and efficacy of EFPE in animal models and humans. EFPE could also be explored as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, the mechanism of action of EFPE could be further elucidated to provide insights into its pharmacological properties.

Synthesis Methods

EFPE can be synthesized by the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde and 4-fluorophenol in the presence of a base and a palladium catalyst. The reaction yields EFPE as a yellow solid with a purity of over 95%. The synthesis method of EFPE is relatively simple and cost-effective, making it an attractive compound for further research.

Scientific Research Applications

EFPE has been identified as a potential therapeutic agent due to its anti-inflammatory, antioxidant, and anticancer properties. EFPE has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are associated with various diseases such as cancer, Alzheimer's disease, and diabetes. EFPE has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Furthermore, EFPE has been found to enhance the efficacy of chemotherapy drugs and reduce their toxicity.

properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-2-10-7-13(15(19)8-14(10)18)16(20)9-21-12-5-3-11(17)4-6-12/h3-8,18-19H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADAORZIWZIJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone

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